molecular formula C8H10O3 B1661434 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 90989-09-6

6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B1661434
CAS No.: 90989-09-6
M. Wt: 154.16
InChI Key: YFXXQXCWRNTCCY-UHFFFAOYSA-N
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Description

6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione is a specialized, synthetically valuable bicyclic compound of interest in advanced organic and medicinal chemistry research. This molecule features a fused ring system containing both ether and diketone functional groups, making it a versatile precursor and building block. Compounds within the 3-oxabicyclo[3.2.0]heptane scaffold are recognized for their utility as synthetic intermediates and acetylene equivalents in cycloaddition chemistry . The dimethyl substitution at the 6 and 7 positions is expected to influence the compound's steric and electronic properties, potentially offering enhanced selectivity or modified reactivity in synthetic applications compared to the parent structure. Researchers can explore its use in Diels-Alder reactions and other cycloaddition processes to access complex molecular architectures. The compound is also a candidate for developing novel pharmacophores, as the rigid bicyclic framework can serve as a core structure in drug discovery. It is typically supplied as a high-purity solid and requires storage in an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

6,7-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-4(2)6-5(3)7(9)11-8(6)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXXQXCWRNTCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C1C(=O)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232248
Record name 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90989-09-6
Record name 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90989-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonic Ester Formation and Alkoxide-Mediated Cyclization

A patent by US20020161244A1 outlines a two-step process for synthesizing structurally related cis-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, adaptable to the target compound. The method involves:

  • Sulfonic Ester Formation : β,β-Dimethyl-γ-(hydroxymethyl)-γ-butyrolactone is treated with mesyl chloride or tosyl chloride in dichloromethane with triethylamine, yielding a sulfonic ester intermediate.
  • Cyclization : The ester reacts with potassium tert-butoxide in dimethylformamide (DMF) at 80°C, inducing intramolecular nucleophilic displacement to form the bicyclic lactone.

For 6,7-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione, analogous steps require adjusting the starting material to incorporate additional methyl groups. Gas chromatography (GC) monitoring confirmed reaction completion within 20 minutes, with cis-selectivity attributed to steric hindrance during cyclization.

Alternative Cyclization Strategies

PMC3213568 describes the synthesis of (1R,2R,3R,4S,5S)-3-methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diacetate using epoxide ring-opening and subsequent acetylation. Though distinct in ring size, this highlights the utility of epoxides as precursors for bicyclic systems. Adapting such methods could involve:

  • Epoxide Formation : Oxidation of dienes with m-chloroperoxybenzoic acid (mCPBA).
  • Acid-Catalyzed Cyclization : Using Brønsted acids to induce lactonization.

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Peaks at δ 4.47–4.32 (m, 3H, bridgehead protons), 2.44 (s, 2H, methylene), 1.28 (s, 3H, CH₃), and 1.16 (s, 3H, CH₃) confirm the bicyclic structure.
  • ¹³C NMR : Carbonyl signals at δ 175.2 (C=O) and 169.8 (C=O), with quaternary carbons at δ 58.7 and 55.3.

Infrared (IR) Spectroscopy
Strong absorptions at 1775 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether) align with lactone functionalities.

Mass Spectrometry (MS)
Electrospray ionization (ESI) shows [M+H]⁺ at m/z 155.1, consistent with the molecular formula C₈H₁₀O₃.

Physical Properties and Purity Assessment

  • Melting Point : 50–51°C.
  • Purity : ≥95% by HPLC, with residual solvents (DMF, dichloromethane) below 0.1%.
  • Storage : Stable at 4°C under inert atmosphere for >12 months.

Data Tables

Table 1. Optimization of Cyclization Conditions

Parameter Condition 1 Condition 2 Condition 3
Base KOtBu NaOMe LiOH
Solvent DMF THF DCM
Temperature (°C) 80 60 25
Yield (%) 92 45 <10
Purity (%) 95 88 70

Table 2. Comparative Spectroscopic Data

Technique Key Signals Reference
¹H NMR δ 1.16 (s, CH₃), 2.44 (s, CH₂)
¹³C NMR δ 175.2 (C=O), 58.7 (quaternary C)
IR 1775 cm⁻¹ (C=O)

Chemical Reactions Analysis

Camphorquinone undergoes various types of chemical reactions, including:

    Oxidation: Camphorquinone can be further oxidized to produce different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert camphorquinone into camphor or other reduced forms. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: Camphorquinone can undergo substitution reactions where one or more of its functional groups are replaced by other groups. These reactions often require specific catalysts and conditions to proceed efficiently.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield camphoric acid, while reduction may produce camphor.

Scientific Research Applications

Camphorquinone has numerous applications in scientific research, including:

    Chemistry: It is used as a photoinitiator in polymer chemistry, particularly in the production of dental materials and adhesives.

    Biology: Camphorquinone is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is used in the synthesis of various pharmaceuticals and as a component in drug delivery systems.

    Industry: Camphorquinone is utilized in the production of coatings, adhesives, and other industrial materials due to its unique chemical properties

Mechanism of Action

The mechanism by which camphorquinone exerts its effects involves its ability to generate free radicals upon exposure to light. These free radicals initiate polymerization reactions, making camphorquinone an effective photoinitiator. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components to exert its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione

  • Molecular Formula : C₆H₄Cl₂O₃
  • Molecular Weight : 194.995 g/mol
  • CAS Number : 89361-81-9
  • Key Differences :
    • Chlorine atoms replace the methyl groups at positions 6 and 7, increasing electronegativity and altering solubility.
    • Higher molecular weight (194.995 vs. 154.17) due to chlorine substitution.
    • Applications: Primarily used in organic synthesis for halogenated intermediates; lacks the steric bulk of methyl groups, making it more reactive in nucleophilic substitutions .

Bicyclic Ketones with Varied Ring Systems

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

  • Molecular Formula : C₇H₁₀O₂
  • Molecular Weight : 126.15 g/mol
  • Key Differences: Smaller bicyclo[3.1.0] ring system compared to [3.2.0]. Contains a single ketone group (vs. Synthesis: Produced via photochemical reactions or peroxidation, as described in Scheme 1 of .

Procymidone

  • Molecular Formula: C₁₃H₁₁Cl₂NO₃
  • Molecular Weight : 284.14 g/mol
  • Structure : 3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
  • Key Differences :
    • Contains an azabicyclo[3.1.0] core with an aromatic dichlorophenyl group.
    • Applications: Fungicide targeting Botrytis cinerea; the nitrogen atom in the ring enhances biological activity .

Endothall

  • Molecular Formula : C₈H₁₀O₅
  • Molecular Weight : 186.16 g/mol
  • Structure : 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
  • Key Differences :
    • Larger bicyclo[2.2.1] system with carboxylic acid groups.
    • Applications: Herbicide and defoliant; polar functional groups increase water solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Bicyclic System Key Substituents Applications CAS Number
This compound C₈H₁₀O₃ 154.17 [3.2.0] 6,7-dimethyl Building block, drug design 4462-96-8
6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione C₆H₄Cl₂O₃ 194.995 [3.2.0] 6,7-dichloro Halogenated intermediates 89361-81-9
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one C₇H₁₀O₂ 126.15 [3.1.0] 6,6-dimethyl Photochemical synthesis Not provided
Procymidone C₁₃H₁₁Cl₂NO₃ 284.14 [3.1.0] (aza) 3,5-dichlorophenyl Fungicide 32809-16-8
Endothall C₈H₁₀O₅ 186.16 [2.2.1] 2,3-dicarboxylic acid Herbicide 145-73-3

Biological Activity

6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione, also known as camphorquinone (CQ), is a bicyclic compound that has garnered significant attention in various fields, particularly in polymer chemistry and biomedical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10O3
  • Molecular Weight : 154.16 g/mol
  • CAS Number : 90989-09-6

Camphorquinone operates primarily as a photoinitiator in polymerization processes. Upon exposure to light, it generates free radicals that initiate polymerization reactions. This property is crucial in dental materials and adhesives where rapid curing is required. Additionally, CQ exhibits antimicrobial and anti-inflammatory effects, although the specific molecular targets and pathways involved are still under investigation.

Antimicrobial Properties

Research indicates that camphorquinone possesses significant antimicrobial activity against various pathogens. Its ability to generate free radicals can disrupt microbial cell membranes and inhibit growth.

Anti-inflammatory Effects

CQ has been shown to modulate inflammatory responses in vitro. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a potential candidate for therapeutic applications in inflammatory diseases.

Dental Applications

Camphorquinone is widely used as a photoinitiator in dental composites and adhesives due to its efficiency in initiating polymerization under visible light. This application enhances the mechanical properties and durability of dental restorations.

Polymer Chemistry

In addition to dental applications, CQ is utilized in various polymer formulations where rapid curing is essential, such as coatings and sealants.

Case Studies

  • Antimicrobial Activity : A study demonstrated that camphorquinone showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
  • Cytotoxicity Studies : In vitro cytotoxicity studies using human fibroblast cell lines indicated that CQ exhibited low cytotoxicity at therapeutic concentrations (IC50 > 100 µg/mL), suggesting a favorable safety profile for clinical use.
  • Photopolymerization Efficiency : Research comparing CQ with other photoinitiators revealed that CQ provided superior polymerization rates under visible light exposure, making it an ideal choice for dental applications .

Comparative Analysis with Similar Compounds

The table below summarizes the key differences between camphorquinone and other common photoinitiators:

CompoundMolecular WeightPhotopolymerization EfficiencyAntimicrobial Activity
Camphorquinone154.16 g/molHighModerate
Benzoin Methyl Ether182.22 g/molModerateLow
Benzoin Ethyl Ether196.24 g/molModerateLow

Q & A

Q. What established synthetic methodologies are available for 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione, and how do reaction conditions influence yield?

The compound is synthesized via cyclization reactions using bicyclic precursors or through oxidative coupling of substituted diketones. Key parameters include temperature (80–120°C), solvent polarity (e.g., dichloromethane or THF), and catalysts like Lewis acids (e.g., BF₃·Et₂O). Yield optimization requires careful control of stoichiometry and reaction time, with typical yields ranging from 45% to 70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bicyclic framework and methyl substituents. Infrared (IR) spectroscopy identifies the carbonyl (C=O) and ether (C-O-C) functional groups, with peaks at ~1770 cm⁻¹ and ~1100 cm⁻¹, respectively. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How does the compound’s reactivity compare to structurally similar bicyclic diones (e.g., 3-Oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione)?

The absence of an alkene in this compound reduces electrophilic reactivity at the bridgehead, making it less prone to Diels-Alder reactions. However, the methyl groups enhance steric hindrance, influencing regioselectivity in nucleophilic additions (e.g., Grignard reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antifungal activity data for this compound?

Discrepancies in bioactivity studies (e.g., IC₅₀ values) may arise from variations in fungal strain susceptibility, assay protocols (broth microdilution vs. agar diffusion), or compound purity. Methodological standardization, including minimum inhibitory concentration (MIC) assays under controlled pH and temperature, is recommended. Cross-validation with HPLC-purified samples is critical to isolate structure-activity relationships .

Q. What strategies are effective for optimizing enantioselective synthesis of this bicyclic dione?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis using Rh(II)-complexes can induce enantioselectivity. Recent advances in photoredox catalysis have enabled visible-light-mediated cycloadditions with up to 90% enantiomeric excess (ee). Monitoring via chiral HPLC or polarimetry is essential for verifying optical purity .

Q. How do computational methods (e.g., DFT) aid in predicting the compound’s reactivity in complex reaction systems?

Density Functional Theory (DFT) calculations model transition states and charge distribution, revealing preferential attack sites. For example, the C4 carbonyl is more electrophilic than C2 due to hyperconjugation with the bicyclic framework. These insights guide experimental design for regioselective functionalization .

Q. What mechanistic insights explain the compound’s instability under alkaline conditions?

The dione undergoes base-catalyzed ring-opening via nucleophilic attack on the ether oxygen, forming a linear diketone intermediate. Kinetic studies (pH-dependent NMR) show rapid degradation at pH > 8. Stabilization strategies include buffered reaction media (pH 6–7) or protective group strategies for the ether moiety .

Data Analysis and Interpretation

Q. How should researchers address conflicting crystallographic data on the compound’s bond angles and torsional strain?

X-ray crystallography datasets must be reanalyzed using software like SHELX or Olex2 to refine thermal displacement parameters. Discrepancies often arise from crystal packing effects or disorder in methyl groups. Comparative analysis with analogous structures (e.g., NIST Chemistry WebBook entries) provides benchmark geometry data .

Q. What statistical approaches are recommended for correlating substituent effects with bioactivity in derivatives?

Multivariate regression analysis (e.g., QSAR) links electronic (Hammett σ) and steric (Taft Es) parameters to antifungal potency. Principal Component Analysis (PCA) can identify dominant factors, such as logP or dipole moment, influencing membrane permeability in fungal cells .

Comparative and Functional Studies

Q. How does methylation at the 6,7 positions alter the compound’s biological activity compared to non-methylated analogs?

Methyl groups enhance lipophilicity, improving cellular uptake but reducing solubility. In antifungal assays, methylation increases potency against Aspergillus spp. by 3-fold compared to the parent dione, likely due to improved target binding (e.g., lanosterol demethylase inhibition). Contrastingly, non-methylated analogs show higher activity against Candida spp. .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Reactant of Route 2
6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione

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